

Commercial Availability and Suppliers of Dolutegravir-d6: A Technical Guide

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Compound of Interest

Compound Name: Dolutegravir-d6

Cat. No.: B15144402

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir, a potent integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy for the treatment of HIV-1 infection. For researchers and drug development professionals, the stable isotope-labeled analogue, **Dolutegravir-d6**, is an indispensable tool, primarily utilized as an internal standard in bioanalytical methods for pharmacokinetic and toxicokinetic studies. This technical guide provides an in-depth overview of the commercial availability of **Dolutegravir-d6**, its key suppliers, and the technical specifications of the available products. Furthermore, it details a common experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Commercial Suppliers and Product Specifications

A comprehensive search has identified several commercial suppliers of **Dolutegravir-d6**. The compound is available in both its free acid form and as a sodium salt. The choice between these forms depends on the specific requirements of the analytical method, such as solubility and stability in different matrices. The following tables summarize the key quantitative data for **Dolutegravir-d6** and its sodium salt available from various suppliers.

Table 1: Commercial Suppliers of **Dolutegravir-d6** (Free Acid Form)

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Simson Pharma Limited	-	1407166-95-3	C ₂₀ H ₁₃ D ₆ F ₂ N ₃ O ₅	425.42	Accompanied by a Certificate of Analysis. [1]
VIVAN Life Sciences	VLDL-00533	1407166-95-3	C ₂₀ H ₁₂ D ₆ F ₂ N ₃ O ₅ Na	447.4	Provides CoA, MASS, NMR, and HPLC data. [2]
United States Biological	447650	1407166-95-3	C ₂₀ H ₁₃ D ₆ F ₂ N ₃ O ₅	425.42	Highly Purified Grade. [3]
LGC Standards	TRC-A609545	1407166-95-3	C ₂₀ H ₁₃ D ₆ F ₂ N ₃ O ₅	425.167	-
Pharmaffiliates	PA STI 036151	1407166-95-3	C ₂₀ H ₁₃ D ₆ F ₂ N ₃ O ₅	425.42	Storage at 2-8°C. [4]
MedChemExpress	-	-	-	-	Available for quotation. [5]
Biotech Hub Africa	-	-	-	-	Available in 500 µg packaging. [6]

Table 2: Commercial Suppliers of **Dolutegravir-d6** (Sodium Salt Form)

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Smolecule	S15751091	-	C ₂₀ H ₁₈ F ₂ N ₃ N aO ₅	447.4	-
VIVAN Life Sciences	VLDL-01866	1051375-19-9	C ₂₀ H ₁₂ D ₆ F ₂ N ₃ NaO ₅	447.4	Provides CoA, MASS, NMR, and HPLC data. [7]

Experimental Protocol: Quantification of Dolutegravir in Human Plasma using LC-MS/MS

The primary application of **Dolutegravir-d6** is as an internal standard (IS) for the accurate quantification of Dolutegravir in biological matrices. The following is a detailed methodology for a typical LC-MS/MS bioanalytical assay.

Materials and Reagents

- Dolutegravir reference standard
- **Dolutegravir-d6** (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, ultrapure
- Human plasma (K2EDTA as anticoagulant)

Preparation of Solutions

- Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Dolutegravir reference standard in an appropriate solvent (e.g., methanol or DMSO).

- **Dolutegravir-d6** Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Dolutegravir-d6** in an appropriate solvent.
- Working Solutions: Prepare serial dilutions of the Dolutegravir stock solution in a suitable solvent to create calibration standards and quality control (QC) samples.
- Internal Standard Spiking Solution: Dilute the **Dolutegravir-d6** stock solution with acetonitrile to a final concentration of 10 ng/mL.[\[8\]](#)

Sample Preparation (Protein Precipitation)

- To a 20 µL aliquot of human plasma (calibration standard, QC sample, or unknown sample), add 120 µL of the internal standard spiking solution (10 ng/mL **Dolutegravir-d6** in acetonitrile).[\[8\]](#)
- Vortex the mixture for 2 minutes at 1500 rpm to precipitate plasma proteins.
- Centrifuge the samples at 2655 x g for 5 minutes to pellet the precipitated proteins.[\[8\]](#)
- Transfer a 20 µL aliquot of the supernatant to a new tube.
- Add 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid and mix well.[\[8\]](#)
- Inject the final mixture into the LC-MS/MS system.

LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: XBridge C18, 2.1 x 50 mm, reversed-phase analytical column.[\[5\]](#)[\[8\]](#)
 - Mobile Phase: 60:40 acetonitrile/water with 0.1% formic acid.[\[5\]](#)[\[8\]](#)
 - Flow Rate: As per instrument optimization.
 - Injection Volume: As per instrument optimization.
- Tandem Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), Positive.[5][8]
- Precursor/Product Ion Transitions (m/z):
 - Dolutegravir: 420.1 / 136.0[5]
 - **Dolutegravir-d6** (IS): 428.1 / 283.1[5]
- Detection: Multiple Reaction Monitoring (MRM).

Bioanalytical Workflow

The following diagram illustrates the typical workflow for the quantification of Dolutegravir in a biological matrix using **Dolutegravir-d6** as an internal standard.



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Caption: Bioanalytical workflow for Dolutegravir quantification.

Conclusion

Dolutegravir-d6 is readily available from a variety of commercial suppliers, primarily for use as an internal standard in bioanalytical assays. The information provided in this guide, including supplier details, product specifications, and a detailed experimental protocol, is intended to assist researchers, scientists, and drug development professionals in the procurement and application of this essential research tool. The use of a stable isotope-labeled internal standard like **Dolutegravir-d6** is critical for the development of robust, accurate, and precise analytical methods required for pharmacokinetic and clinical studies.

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